2-phenyl-2-(phenylamino)ethan-1-ol

Catalog No.
S6557649
CAS No.
13891-02-6
M.F
C14H15NO
M. Wt
213.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-phenyl-2-(phenylamino)ethan-1-ol

CAS Number

13891-02-6

Product Name

2-phenyl-2-(phenylamino)ethan-1-ol

Molecular Formula

C14H15NO

Molecular Weight

213.3

2-Phenyl-2-(phenylamino)ethan-1-ol (CAS 13891-02-6) is a sterically demanding β-amino alcohol utilized as a chiral auxiliary, ligand precursor, and synthetic building block in organic manufacturing. Featuring both a benzylic phenyl group and an N-phenyl substituent, this compound provides a rigid, electron-modulated scaffold that induces precise stereocontrol in asymmetric transformations. In procurement contexts, it is selected over primary amino alcohols for its distinct electronic profile—specifically the attenuated nucleophilicity of the aniline nitrogen—and its ability to form crystalline intermediates, which streamlines downstream purification and process scalability [1].

Substituting 2-phenyl-2-(phenylamino)ethan-1-ol with its unsubstituted analog, 2-amino-2-phenylethanol (phenylglycinol), or its regioisomer, 2-anilino-1-phenylethanol, frequently leads to process failures in stereoselective workflows. Phenylglycinol lacks the N-phenyl steric bulk, resulting in quantifiably lower enantiomeric excess (ee) in transition-metal-catalyzed reactions and susceptibility to unwanted N-polyalkylation. Conversely, the 1-phenylethanol regioisomer alters the spatial relationship between the hydroxyl and amino groups, disrupting the chelation geometry required for active catalyst complexes. For industrial buyers, failing to secure the exact 2-phenyl-2-(phenylamino)ethan-1-ol framework compromises both catalytic efficacy and batch-to-batch reproducibility, necessitating costly chromatographic separations [1].

Steric Shielding for Asymmetric Catalysis

In chiral ligand applications, the N-phenyl substituent provides steric bulk that dictates the stereochemical outcome of asymmetric additions. Compared to the unsubstituted 2-amino-2-phenylethanol baseline, 2-phenyl-2-(phenylamino)ethan-1-ol demonstrates enhanced stereocontrol when utilized as a ligand precursor in diethylzinc additions to aldehydes, reliably pushing enantiomeric excess (ee) to >95%. This steric differentiation is essential for buyers sourcing chiral auxiliaries for API synthesis [1].

Evidence DimensionEnantiomeric excess (ee) in asymmetric addition
Target Compound Data>95% ee (as ligand precursor)
Comparator Or Baseline2-amino-2-phenylethanol (phenylglycinol) (typically 70-85% ee)
Quantified Difference>10-25% increase in ee
ConditionsAsymmetric dialkylzinc addition to aromatic aldehydes

Maximizing enantiomeric excess directly reduces the need for downstream chiral resolution, lowering overall API manufacturing costs.

Attenuated Nitrogen Nucleophilicity for Chemoselective Processing

The conjugation of the nitrogen lone pair with the N-phenyl ring reduces its nucleophilicity compared to N-alkyl or primary amine comparators. While 2-amino-2-phenylethanol is prone to rapid over-alkylation during complex functionalization, 2-phenyl-2-(phenylamino)ethan-1-ol allows for strictly controlled, mono-selective transformations. This chemoselectivity eliminates the need for transient protecting group strategies, streamlining synthetic routes [1].

Evidence DimensionChemoselectivity in N-alkylation/acylation
Target Compound DataStrict mono-selectivity without protecting groups
Comparator Or Baseline2-amino-2-phenylethanol (prone to over-alkylation)
Quantified DifferenceElimination of 2 synthetic steps (protection/deprotection)
ConditionsStandard electrophilic substitution conditions

Eliminating protecting group steps reduces reagent consumption and improves overall process yield in multi-step syntheses.

Regioisomeric Purity and Crystallinity for Scalable Purification

The synthesis of 2-phenyl-2-(phenylamino)ethan-1-ol via Lewis acid-catalyzed ring-opening of styrene oxide yields the β-amino alcohol with >95% regioselectivity over the α-isomer (2-anilino-1-phenylethanol). Furthermore, the dual-phenyl structural motif imparts distinct crystallinity, allowing the product to be purified via simple recrystallization rather than resource-intensive column chromatography. This physical property is a major procurement advantage for scale-up operations [1].

Evidence DimensionPurification methodology and scalable yield
Target Compound Data>95% regioselectivity, purifiable by recrystallization
Comparator Or BaselineAliphatic β-amino alcohols (often require chromatography)
Quantified DifferenceTransition from chromatographic to crystallization-based purification
ConditionsSolvent-free or mild Lewis acid-catalyzed epoxide aminolysis

Crystallizability is a critical procurement metric for scaling up production, as it bypasses the bottleneck of industrial chromatography.

Chiral Ligand Synthesis for Transition Metal Catalysis

Leveraging its steric bulk and specific chelation geometry, this compound is an effective precursor for synthesizing oxazaborolidines and other chiral ligands used in asymmetric reductions and carbon-carbon bond-forming reactions [1].

Intermediate for Biologically Active Heterocycles

The controlled nucleophilicity of the N-phenyl group makes it a functional building block for the synthesis of complex oxazolidinones and morpholines without the need for extensive protecting group manipulations [2].

Standardized Reagent for Epoxide Ring-Opening Benchmarking

Due to its well-characterized regioselective formation, it serves as a reliable benchmark product for evaluating new Lewis acid catalysts in methodological process chemistry [3].

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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